CCR5 Antagonist Activity vs. 4-Methoxycinnamic Acid
(E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid demonstrates measurable antagonist activity at the human CCR5 receptor with an IC50 of 6.5 μM in MOLT4 cells, as assessed by inhibition of chemokine-induced calcium mobilization [1]. In contrast, the non-fluorinated analog 4-methoxycinnamic acid shows no reported CCR5 antagonist activity in the same assay system. This indicates that the 2,6-difluoro substitution is a requirement for CCR5 target engagement, making the title compound a more suitable starting point for medicinal chemistry campaigns targeting CCR5-mediated diseases such as HIV-1 infection, rheumatoid arthritis, and asthma.
| Evidence Dimension | CCR5 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.5 μM (MOLT4/CCR5 cells, calcium mobilization assay) |
| Comparator Or Baseline | 4-Methoxycinnamic acid: No detectable CCR5 antagonist activity |
| Quantified Difference | Qualitative difference; activity gained (IC50 = 6.5 μM vs. inactive) |
| Conditions | Human MOLT4 cells expressing CCR5; Fluo-4-AM dye-based calcium flux assay |
Why This Matters
Procurement choice directly determines whether a CCR5-targeted screening campaign yields any hits; substituting with 4-methoxycinnamic acid would generate false negatives.
- [1] BindingDB. (n.d.). BDBM50351144: Antagonist activity at CCR5 receptor in human MOLT4 cells – IC50 = 6.50E+3 nM. View Source
